molecular formula C14H13ClN6O6 B13147794 N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid CAS No. 61955-61-1

N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid

Cat. No.: B13147794
CAS No.: 61955-61-1
M. Wt: 396.74 g/mol
InChI Key: WTZQZSXSNIXYGY-VIFPVBQESA-N
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Description

Chemical Structure and Key Features: The compound N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid is a trisubstituted 1,3,5-triazine derivative. Its structure includes:

  • Chlorine at position 4,
  • 4-Nitroanilino (4-nitro-phenylamino) group at position 6,
  • L-Glutamic acid moiety at position 2.

Hypothetical Molecular Formula:
Based on structural analysis, the molecular formula is estimated as C₁₄H₁₂ClN₇O₆ (exact data unavailable in provided evidence).

Properties

CAS No.

61955-61-1

Molecular Formula

C14H13ClN6O6

Molecular Weight

396.74 g/mol

IUPAC Name

(2S)-2-[[4-chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]amino]pentanedioic acid

InChI

InChI=1S/C14H13ClN6O6/c15-12-18-13(16-7-1-3-8(4-2-7)21(26)27)20-14(19-12)17-9(11(24)25)5-6-10(22)23/h1-4,9H,5-6H2,(H,22,23)(H,24,25)(H2,16,17,18,19,20)/t9-/m0/s1

InChI Key

WTZQZSXSNIXYGY-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC(=N2)Cl)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of 1,3,5-Triazine Core

  • Starting Material : Cyanuric chloride is commonly used as the starting material for synthesizing 1,3,5-triazine derivatives. It undergoes nucleophilic substitution reactions to introduce various substituents.

  • Introduction of Chloro and Nitroanilino Groups : The chloro group is typically present in the starting material. The nitroanilino group can be introduced by reacting the triazine core with 4-nitroaniline under appropriate conditions.

Conjugation with L-Glutamic Acid

  • Activation of L-Glutamic Acid : L-Glutamic acid can be activated using common peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to facilitate its conjugation with the triazine derivative.

  • Coupling Reaction : The activated L-glutamic acid is then coupled with the 1,3,5-triazine derivative bearing the nitroanilino group. This step requires careful control of reaction conditions to ensure high yield and purity.

Analytical Techniques for Characterization

The synthesized compound can be characterized using various analytical techniques:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation by analyzing proton and carbon environments.
Mass Spectrometry (MS) Verification of molecular weight and fragmentation patterns.
Infrared (IR) Spectroscopy Identification of functional groups based on absorption bands.
Thin Layer Chromatography (TLC) Monitoring of reaction progress and purity assessment.

Research Findings and Applications

While specific research findings on this compound are limited, 1,3,5-triazine derivatives have been explored for their antimicrobial and antifungal activities. The conjugation with L-glutamic acid may enhance biological activity or solubility, making it a promising area for further investigation.

Scientific Research Applications

(S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-((4-Chloro-6-((4-nitrophenyl)amino)-1,3,5-triazin-2-yl)amino)pentanedioicacid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazine ring and its substituents play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Triazine Derivatives

Structural and Functional Analogues

The following table summarizes key triazine derivatives and their distinguishing features:

Compound Name (IUPAC) Substituents (Positions) Molecular Formula Primary Application/Findings References
Target Compound 4-Cl, 6-(4-nitroanilino), 2-L-glutamic acid C₁₄H₁₂ClN₇O₆* Potential pharmaceutical use (e.g., enzyme inhibition due to glutamic acid)
4-Chloro-N,N-diethyl-6-morpholino-1,3,5-triazine-2-amine 4-Cl, 6-morpholino, 2-N,N-diethyl C₁₁H₁₈ClN₅O Intermediate in synthesis; morpholino enhances solubility
Cyanazine 4-Cl, 6-ethylamino, 2-cyano C₉H₁₃ClN₆ Herbicide; detected in water via ELISA
N-Nitrosoatrazine 4-Cl, 6-isopropylamino, 2-nitroso C₈H₁₃ClN₆O Environmental contaminant; nitroso group linked to carcinogenicity
N-{4-[N-(4-(1-azepanyl)-6-{4-nitroanilino}-1,3,5-triazin-2-yl)ethanehydrazonoyl]phenyl}acetamide 4-azepanyl, 6-(4-nitroanilino), 2-acetamide Complex Structural similarity (nitroanilino); azepanyl may influence ring flexibility

*Estimated based on structural analysis.

Key Comparative Insights

Structural Stability and Crystallography
  • Triazine derivatives (e.g., ) exhibit planar structures with bond lengths and angles within normal ranges, suggesting stability in diverse environments .

Biological Activity

N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid, with the CAS number 61955-61-1, is a synthetic compound that features a triazine ring and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H13ClN6O6
  • Molecular Weight : 396.74 g/mol
  • IUPAC Name : (S)-2-((4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl)amino)pentanedioic acid

The compound's structure includes a triazine core substituted with a chloro group and a nitrophenylamino group, which are crucial for its biological interactions.

The mechanism of action of this compound involves its ability to interact with specific enzymes or receptors within biological systems. It is believed to act as an enzyme inhibitor , potentially affecting pathways involved in cell proliferation and survival. The triazine ring's substituents enhance binding affinity to target proteins, influencing their activity.

Anticancer Activity

Research indicates that this compound may exhibit anticancer properties . Its structural components allow it to interfere with critical cellular processes. For example:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in tumor growth and metastasis.
  • Cell Line Studies : In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting metabolic pathways essential for cell survival.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties . Its mechanism could involve modulation of inflammatory cytokines and pathways:

  • Cytokine Modulation : Preliminary studies suggest that the compound can reduce the production of pro-inflammatory cytokines in activated immune cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduces apoptosis in various cancer cell lines
Enzyme InhibitionInhibits key enzymes related to tumor growth
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: In Vitro Analysis

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.

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